



# JNJ-61393215: A Technical Overview of its Pharmacokinetics and Half-life

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |  |  |
|----------------------|-----------------|-----------|--|--|
| Compound Name:       | Tebideutorexant |           |  |  |
| Cat. No.:            | B10832554       | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic profile and half-life of JNJ-61393215, a selective orexin-1 receptor (OX1R) antagonist. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

#### **Core Pharmacokinetic Parameters**

JNJ-61393215, also known as **tebideutorexant**, has been evaluated in clinical studies to determine its pharmacokinetic properties. A single ascending dose (SAD) study in healthy male volunteers provides the primary basis for our current understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in humans.

## Data from Single Ascending Dose (SAD) Study

The SAD study was a Phase 1, randomized, double-blind, placebo-controlled trial designed to assess the safety, tolerability, and pharmacokinetics of single oral doses of JNJ-61393215. The study involved 48 healthy male subjects who received doses ranging from 1 mg to 90 mg.[1][2] [3][4][5]

Table 1: Summary of Pharmacokinetic Parameters of JNJ-61393215 in Healthy Male Volunteers



| Dose  | Tmax (h)  | Cmax (ng/mL) | Half-life (h) |
|-------|-----------|--------------|---------------|
| 1 mg  | 1.0 - 1.5 | 1.4          | 13.6 - 24.6   |
| 2 mg  | 1.0 - 1.5 | -            | -             |
| 6 mg  | 1.0 - 1.5 | -            | -             |
| 15 mg | 1.0 - 1.5 | -            | -             |
| 30 mg | 1.0 - 1.5 | -            | -             |
| 45 mg | 2.25      | -            | -             |
| 60 mg | 2.25      | -            | -             |
| 90 mg | 2.25      | 136.8        | 13.6 - 24.6   |

Data sourced from a single ascending dose study.[1][2][3][4][5]

Key observations from the pharmacokinetic data include:

- Absorption: JNJ-61393215 is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) ranging from 1.0 to 2.25 hours.[1][2][3][4][5]
- Dose Proportionality: Peak and total exposure to JNJ-61393215 increased in a doseproportional manner for doses up to 30 mg.[1]
- Half-Life: The average half-life of JNJ-61393215 ranges from 13.6 to 24.6 hours, indicating that it is a relatively long-acting compound.[1][2][3][4][5]

## **Experimental Protocols**

A thorough understanding of the methodologies employed in the clinical evaluation of JNJ-61393215 is crucial for the interpretation of its pharmacokinetic data.

## Single Ascending Dose (SAD) Study Protocol

The SAD study was conducted as a randomized, double-blind, placebo-controlled trial. Healthy male participants were divided into cohorts, with each cohort receiving a single oral dose of



JNJ-61393215 or a placebo. The doses administered were 1, 2, 6, 15, 30, 45, 60, and 90 mg. [1] Pharmacokinetic and safety assessments were performed at predetermined intervals.



Click to download full resolution via product page

Single Ascending Dose (SAD) Study Workflow

## **Mechanism of Action and Signaling Pathway**

JNJ-61393215 is a selective antagonist of the orexin-1 receptor (OX1R). Orexin-A and orexin-B are neuropeptides that play a crucial role in the regulation of arousal, wakefulness, and appetite. They exert their effects by binding to two G-protein coupled receptors: OX1R and OX2R. JNJ-61393215 specifically blocks the action of orexins at the OX1R.

The binding of orexin-A or orexin-B to OX1R initiates a downstream signaling cascade. OX1R is coupled to the Gq subtype of G-proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.





Click to download full resolution via product page

Orexin-1 Receptor Signaling Pathway and JNJ-61393215 Antagonism



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Pharmacological characterization of the selective orexin-1 receptor antagonist JNJ-61393215 in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-61393215: A Technical Overview of its Pharmacokinetics and Half-life]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832554#pharmacokinetics-and-half-life-of-jnj-61393215]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com